N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Description

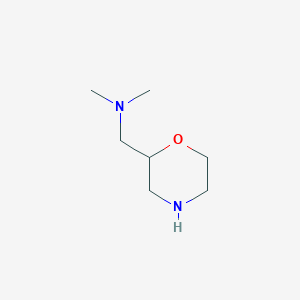

Structure

2D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-morpholin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCQHMMKDOIHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392151 | |

| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122894-56-8 | |

| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-morpholin-2-ylmethyl-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 122894-56-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine, with the Chemical Abstracts Service (CAS) number 122894-56-8, is a morpholine-containing organic compound. The morpholine ring is a common scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as improved solubility and for its role in the biological activity of a wide range of compounds.[1][2] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound and its documented application as a synthetic intermediate in the development of novel therapeutic agents.

While the broader class of morpholine derivatives has been extensively studied for various biological activities, including those targeting the central nervous system and cancer, specific pharmacological data for this compound is not currently available in published literature.[1][2] Its primary documented role is as a building block in the synthesis of more complex molecules.

Chemical and Physical Properties

This compound is a substituted morpholine with a dimethylaminomethyl group attached to the second position of the morpholine ring. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 122894-56-8 | [3] |

| Molecular Formula | C₇H₁₆N₂O | [3] |

| Molecular Weight | 144.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Boiling Point | 199 °C | MySkinRecipes |

| Density | 0.931 g/cm³ | MOLBASE |

| Flash Point | 74 °C | MOLBASE |

| Solubility | Soluble in polar solvents | [3] |

| SMILES | CN(C)CC1CNCCO1 | [2][3] |

| InChI | InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3 | [3] |

Role in Synthesis: A Case Study

A key application of this compound is its use as a reactant in the synthesis of novel indazole derivatives with potential therapeutic applications. A patent describes its use in a palladium-catalyzed cross-coupling reaction.[1]

Experimental Protocol: Synthesis of 2-((3-(1H-Indazol-5-yl)-1H-pyrazol-1-yl)methyl)-N,N-dimethylmorpholine

This protocol is adapted from the synthetic procedure described in patent WO2022117487A1.[1]

Materials:

-

5-bromo-1H-indazole

-

This compound (CAS 122894-56-8)

-

Sodium tert-butoxide (NaOtBu)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Heptane

-

Ethyl acetate (EtOAc)

-

Silica gel for flash chromatography

Procedure:

-

To a reaction vessel, add 5-bromo-1H-indazole and this compound (1.0 equivalent).

-

Add sodium tert-butoxide, Xantphos, and Pd₂(dba)₃ to the reaction mixture.

-

The reaction is carried out in a suitable solvent (e.g., a non-polar aprotic solvent like toluene or dioxane, although not explicitly stated in the provided excerpt).

-

Heat the reaction mixture at 90 °C for 6 hours.

-

Allow the reaction to proceed for an additional 16 hours at room temperature.

-

Upon completion, the reaction mixture is purified by flash chromatography on silica gel.

-

A gradient of 0% to 100% ethyl acetate in heptane is used to elute the product.

-

The final product is obtained as a brown oil.

Yield: 47% (with 70% purity reported)[1]

Synthetic Workflow Diagram

The following diagram illustrates the synthetic workflow described in the experimental protocol.

Caption: Synthetic workflow for an indazole derivative.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available scientific literature detailing the specific biological activity, mechanism of action, or involvement in signaling pathways of this compound itself. The compound is primarily characterized as a synthetic intermediate.

The broader class of molecules containing the morpholine scaffold is of significant interest in drug discovery. Morpholine derivatives have been investigated for a wide range of therapeutic applications, including:

-

Central Nervous System (CNS) Disorders: The morpholine moiety can improve the blood-brain barrier permeability of drug candidates.[1]

-

Oncology: Several approved and investigational anti-cancer drugs incorporate the morpholine structure.

-

Infectious Diseases: The morpholine ring is a key component of some antibiotics and antifungals.

Due to the lack of specific data for this compound, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound (CAS 122894-56-8) is a valuable building block for organic synthesis, particularly in the construction of complex heterocyclic molecules with potential therapeutic applications. Its documented use in the synthesis of novel indazole derivatives highlights its utility for medicinal chemists and drug development professionals. However, a comprehensive understanding of its intrinsic biological activity and pharmacological profile is currently lacking. Future research is warranted to explore the potential bioactivity of this compound and to further expand its applications in drug discovery. Researchers utilizing this compound should be aware that its primary characterization is as a chemical intermediate, and any biological studies would be breaking new ground.

References

Technical Guide: Physicochemical Properties of N,N-Dimethyl-1-(morpholin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a heterocyclic amine that serves as a valuable intermediate in organic synthesis. Its structural features, including a morpholine ring and a dimethylamino group, make it a versatile building block, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] This document provides a concise overview of its known physicochemical properties. It is important to note that while basic identifiers and some physical data are available, comprehensive experimental studies on its properties are not widely published in publicly accessible literature.

Physicochemical Data

The following table summarizes the available physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 122894-56-8 | [1][3][4][5] |

| Molecular Formula | C₇H₁₆N₂O | [1][3][4] |

| Molecular Weight | 144.22 g/mol | [1][3] |

| Boiling Point | 199°C | [1] |

| Calculated logP | -0.4636 | [3] |

| Topological Polar Surface Area (TPSA) | 24.5 Ų | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 2 | [3] |

Note: The LogP value is a computational prediction and may not reflect an experimentally determined value.

General Experimental Protocols

Determination of pKa (Potentiometric Titration)

The pKa, a measure of the acidity or basicity of a compound, can be determined for the amine functionalities in this compound using potentiometric titration.

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s).

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a standard approach for its experimental determination.

-

System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development and can be determined by various methods, including the equilibrium shake-flask method.

-

Equilibration: An excess amount of the solid compound is added to a known volume of deionized water in a sealed container.

-

Shaking/Stirring: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear aqueous solution is measured using an appropriate analytical method (e.g., HPLC, LC-MS).

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the initial physicochemical and biological characterization of a novel synthetic compound like this compound.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activities and associated signaling pathways of this compound. It is primarily documented as a chemical intermediate.[1] Morpholine and its derivatives are known to possess a wide range of biological activities, and this compound's utility in the synthesis of bioactive molecules suggests that its derivatives may target various biological pathways.[1] However, without specific studies on this particular molecule, any discussion of signaling pathways would be speculative. Further research is required to elucidate its biological targets and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 4. Structural and Physicochemical Profiling of Morphine and Related Compounds of Therapeutic Interest | Bentham Science [benthamscience.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of N,N-Dimethyl-1-(morpholin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of N,N-Dimethyl-1-(morpholin-2-yl)methanamine. Due to the limited availability of published experimental data for this specific compound, this guide presents a predictive analysis based on established principles of organic chemistry and spectroscopy, utilizing data from analogous structures. The document outlines a plausible synthetic route and details the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All predicted quantitative data are summarized in structured tables for clarity. Detailed experimental protocols for these techniques are also provided to serve as a practical reference. The logical workflow of the structure elucidation process and a proposed synthetic pathway are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction

This compound is a substituted morpholine derivative with potential applications in pharmaceutical and agrochemical research as a building block for more complex molecules. The morpholine scaffold is a prevalent feature in many biologically active compounds. Accurate structure elucidation is a critical step in the synthesis and characterization of such novel chemical entities, ensuring their identity and purity. This guide will walk through a systematic approach to confirming the structure of this compound.

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 122894-56-8

-

Molecular Formula: C₇H₁₆N₂O

-

Molecular Weight: 144.22 g/mol

-

SMILES: CN(C)CC1CNCCO1

Proposed Synthesis

A plausible synthetic route for this compound can be envisioned starting from 2-(aminomethyl)morpholine. The final step would involve a reductive amination or direct alkylation to introduce the two methyl groups onto the primary amine.

Caption: Proposed synthetic pathway for this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data that would be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Here, we predict the ¹H and ¹³C NMR chemical shifts for the target compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.85 | m | 1H | H-2 |

| ~ 3.65 | m | 2H | H-6 |

| ~ 2.80 | m | 2H | H-5 |

| ~ 2.50 | m | 2H | H-3 |

| ~ 2.40 | d | 2H | -CH₂-N(CH₃)₂ |

| ~ 2.25 | s | 6H | -N(CH₃)₂ |

| ~ 1.90 | br s | 1H | -NH- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 72.0 | C-6 |

| ~ 67.5 | C-5 |

| ~ 60.0 | -CH₂-N(CH₃)₂ |

| ~ 52.0 | C-2 |

| ~ 46.0 | -N(CH₃)₂ |

| ~ 45.0 | C-3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₂O]⁺ |

| 86 | [M - C₂H₄O - H]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

| 44 | [C₂H₆N]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (secondary amine in morpholine ring) |

| 2950 - 2800 | Strong | C-H stretch (aliphatic) |

| 1465 | Medium | C-H bend (methylene) |

| 1280 - 1080 | Strong | C-N stretch (amine) and C-O-C stretch (ether) |

| 1120 | Strong | C-O-C stretch (ether) |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectra on a 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence with a spectral width of 16 ppm and a relaxation delay of 1 second is used. For ¹³C NMR, a proton-decoupled pulse sequence with a spectral width of 240 ppm and a relaxation delay of 2 seconds is employed.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected using the spectrometer's software to obtain the final spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in methanol into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass-to-charge (m/z) range of 40-400 amu.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Infrared Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Workflows

Caption: A logical workflow for the structure elucidation of a novel compound.

spectral data for N,N-Dimethyl-1-(morpholin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a substituted morpholine derivative of interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a privileged structure in drug discovery, known for imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1] This technical guide provides a summary of available spectral data, a detailed hypothetical protocol for its synthesis, and contextual information relevant to its potential biological activities. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide a predictive and comparative analysis.

Chemical and Physical Properties

Basic chemical and physical properties for this compound have been compiled from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 122894-56-8 | ChemScene[2] |

| Molecular Formula | C₇H₁₆N₂O | ChemScene[2] |

| Molecular Weight | 144.22 g/mol | ChemScene[2] |

| Boiling Point | 199°C | MySkinRecipes[3] |

| SMILES | CN(C)CC1CNCCO1 | ChemScene[2] |

Spectral Data

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of this compound is available.

| Adduct | Predicted m/z |

| [M+H]⁺ | 145.13355 |

| [M+Na]⁺ | 167.11549 |

| [M-H]⁻ | 143.11899 |

| [M]⁺ | 144.12572 |

Data sourced from PubChemLite.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR spectra are unavailable, expected chemical shifts can be predicted based on the analysis of similar structures, such as morpholine and N,N-dimethylethylamine.

¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~2.2 | s | 6H |

| -CH₂-N(CH₃)₂ | ~2.3-2.5 | m | 2H |

| Morpholine CH₂-N | ~2.4-2.8 | m | 4H |

| Morpholine CH₂-O | ~3.5-3.8 | m | 4H |

| Morpholine CH | ~2.9-3.2 | m | 1H |

| Morpholine NH | Variable | br s | 1H |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

| N(CH₃)₂ | ~45 |

| -CH₂-N(CH₃)₂ | ~60 |

| Morpholine C-N | ~46, ~54 |

| Morpholine C-O | ~67, ~73 |

| Morpholine C-CH₂N | ~55 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300-3500 (broad) |

| C-H Stretch (aliphatic) | 2850-3000 |

| N-H Bend (secondary amine) | 1550-1650 |

| C-N Stretch (aliphatic amine) | 1020-1250 |

| C-O Stretch (ether) | 1070-1150 |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not published in readily accessible literature. The following is a detailed, hypothetical protocol based on established methods for the synthesis of similar morpholine derivatives. This protocol involves a two-step process: protection of the morpholine nitrogen, followed by reductive amination.

Synthesis Workflow

Detailed Hypothetical Protocol

Step 1: N-Boc Protection of 2-(Aminomethyl)morpholine

-

To a solution of 2-(aminomethyl)morpholine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

Step 2: Reductive Amination

-

Dissolve tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, 0.5 M).

-

Add aqueous formaldehyde (37 wt. %, 2.5 eq).

-

Stir the mixture for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30 minutes.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-((dimethylamino)methyl)morpholine-4-carboxylate.

Step 3: Boc Deprotection

-

Dissolve the crude product from Step 2 in DCM (0.5 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with 1 M NaOH to pH > 10.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological targets for this compound have been identified, morpholine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] Many of these activities are attributed to the ability of the morpholine ring to interact with various biological targets, such as protein kinases.

The following diagram illustrates a general, hypothetical signaling pathway that could be modulated by a morpholine-containing kinase inhibitor.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is required to fully characterize its spectral properties, validate synthetic routes, and elucidate its biological activities.

References

N,N-Dimethyl-1-(morpholin-2-yl)methanamine molecular weight and formula

For Immediate Release – This document provides a concise technical summary of the chemical compound N,N-Dimethyl-1-(morpholin-2-yl)methanamine, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound is a substituted morpholine derivative. The core molecular and physical properties are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | [1][2][3] |

| Molecular Weight | 144.22 g/mol | [1][3] |

| CAS Number | 122894-56-8 | [1][3] |

| Synonym | N,N-Dimethyl-2-morpholinmethanamine | [1] |

Structural and Chemical Properties

Due to the limited availability of published experimental data, a detailed exposition of experimental protocols and biological signaling pathways associated with this specific molecule is not feasible at this time. The compound is classified as an amine and is available from various chemical suppliers for research purposes.[1]

Logical Derivation of Molecular Structure

The molecular formula and weight can be logically derived from its IUPAC name. The diagram below illustrates the conceptual components that constitute the final chemical structure.

References

Navigating the Safety Landscape of N,N-Dimethyl-1-(morpholin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS No. 122894-56-8). As a specialized chemical intermediate, understanding its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available data on its physical and chemical properties, toxicological profile, and recommended handling procedures.

Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 122894-56-8 | Multiple |

| Molecular Formula | C₇H₁₆N₂O | Multiple |

| Molecular Weight | 144.22 g/mol | Multiple |

| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |

| Purity | ≥95% - ≥97% (typical) | --INVALID-LINK--, --INVALID-LINK-- |

| Density | 0.931 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 199 °C | --INVALID-LINK-- |

| Flash Point | 74 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.352 mmHg at 25°C | --INVALID-LINK-- |

| Storage Conditions | 0-8 °C, under inert gas (nitrogen or argon), protect from light | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity if swallowed.

GHS Pictogram:

-

GHS07: Exclamation Mark

This pictogram indicates that the substance may cause one or more of the following:

-

Irritation (skin and eye)

-

Skin Sensitization

-

Acute Toxicity (harmful)

-

Narcotic Effects

-

Respiratory Tract Irritation

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive set of precautionary statements has been identified for this compound, outlining measures to prevent exposure and respond to incidents.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile (Inferred from Morpholine Data)

Acute Toxicity of Morpholine:

| Route | Species | Value |

| Oral LD50 | Rat | 1.05 g/kg |

| Inhalation LC50 | Rat | 8 g/m³ (8 hours) |

| Dermal LD50 | Rabbit | 0.5 mL/kg |

Chronic Toxicity and Carcinogenicity of Morpholine:

-

Morpholine has been shown to cause liver and kidney damage in animal studies with repeated exposure.[1]

-

The International Agency for Research on Cancer (IARC) has classified morpholine as Group 3: Not classifiable as to its carcinogenicity to humans . This is based on limited evidence in experimental animals and inadequate evidence in humans.

-

It is important to note that morpholine can react with nitrites to form the carcinogen N-nitrosomorpholine.

Experimental Protocols Overview

While specific experimental protocols for the safety assessment of this compound are not published, the data presented in this guide are typically generated through standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the substance to fasted animals, typically rats, in a stepwise procedure using a minimum number of animals. Observations of effects and mortality are made over a set period.

-

Acute Dermal Toxicity (OECD 402): The substance is applied to the clipped skin of an animal (e.g., rabbit) and held in contact for 24 hours. Toxic effects and mortality are observed.

-

Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance as a gas, vapor, or aerosol in a controlled atmosphere for a defined period.

-

Skin Irritation/Corrosion (OECD 404): The substance is applied to the skin of an animal and the degree of irritation or corrosion is assessed at specific intervals.

-

Eye Irritation/Corrosion (OECD 405): The substance is applied to the eye of an animal and the effects on the cornea, iris, and conjunctiva are evaluated.

Safe Handling and Storage Workflow

A systematic approach to handling this compound is essential to minimize risk. The following workflow diagram illustrates the key stages of safe chemical management in a laboratory setting.

GHS Hazard Logical Relationship

The GHS classification for this compound follows a logical hierarchy from the identified hazards to the required protective actions.

Summary and Recommendations

This compound is a hazardous chemical that requires careful handling to mitigate risks of irritation and acute toxicity. While a complete, peer-reviewed toxicological profile is not yet available, the GHS classification and data from the parent compound, morpholine, provide a strong basis for a cautious approach.

Key Recommendations:

-

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

Implement stringent engineering controls , primarily the use of a chemical fume hood.

-

Utilize appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

-

Establish and follow clear standard operating procedures (SOPs) for the handling, storage, and disposal of this compound.

-

Avoid the co-location of this amine with nitrites or nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.

-

Ensure all personnel are trained on the hazards and safe handling procedures for this chemical.

By adhering to these guidelines, researchers and drug development professionals can work safely with this compound, minimizing exposure and ensuring a secure laboratory environment.

References

The Pharmacological Potential of Substituted Morpholine Methanamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a privileged scaffold in medicinal chemistry, continues to garner significant attention for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules. Its unique structural features, including the presence of both an ether and an amine group, contribute to improved solubility, metabolic stability, and target-binding interactions. This technical guide delves into the diverse biological activities of substituted morpholine methanamines, presenting a comprehensive overview of their anticancer, antimicrobial, and central nervous system (CNS) activities. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Substituted morpholine methanamines have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. A predominant mechanism of action for many of these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2][3]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various substituted morpholine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | |||

| M2 | MDA-MB-231 (Breast) | 88.27 | [4] |

| M5 | MDA-MB-231 (Breast) | 81.92 | [4] |

| Series 2 | |||

| 10d | A549 (Lung) | 0.062 | [5] |

| 10d | MCF-7 (Breast) | 0.58 | [5] |

| 10d | MDA-MB-231 (Breast) | 1.003 | [5] |

| 10e | A549 (Lung) | 0.033 | [5] |

| 10h | MCF-7 (Breast) | 0.087 | [5] |

| Series 3 | |||

| 2g | SW480 (Colon) | 5.10 | [6] |

| 2g | MCF-7 (Breast) | 19.60 | [6] |

| Series 4 | |||

| 3c | HepG2 (Liver) | 11.42 | [7] |

| 3d | HepG2 (Liver) | 8.50 | [7] |

| 3e | HepG2 (Liver) | 12.76 | [7] |

| Series 5 | |||

| 8b | MCF-7 (Breast) | 7.0 | [8] |

| 8b | A549 (Lung) | 10.1 | [8] |

| 8f | MCF-7 (Breast) | 8.6 | [8] |

| 8f | A549 (Lung) | 13.1 | [8] |

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and how morpholine-containing inhibitors can modulate its activity.

Antimicrobial Activity

Substituted morpholine methanamines also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. The mechanism of action is often attributed to the disruption of the bacterial cell membrane or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected morpholine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Series 6 | |||

| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [9] |

| Series 7 | |||

| 10 | S. aureus (MRSA) | 0.03125 (mM) | [10] |

| 15 | S. aureus (MRSA) | 0.03125 (mM) | [10] |

| Series 8 | |||

| Compound 12 | Pseudomonas aeruginosa | - | [11] |

| General | |||

| Various | Candida albicans | 500 - 1000 | [11] |

| Various | Saccharomyces cerevisiae | 500 - 1000 | [11] |

Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine moiety, such as its balanced lipophilicity and hydrogen bonding capacity, make it an ideal scaffold for the development of CNS-active drugs. These properties facilitate penetration of the blood-brain barrier. Morpholine derivatives have shown potential in the treatment of neurodegenerative diseases, mood disorders, and pain.[12]

Experimental Protocols

Synthesis of Substituted Morpholine Methanamines (General Procedure)

A common synthetic route for preparing substituted morpholine methanamines involves a multi-step process:

-

Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine: To a solution of morpholine in a suitable solvent like DMF, an excess of a base such as K2CO3 is added. The mixture is stirred, followed by the addition of a dihalopyrimidine (e.g., 4,6-dichloropyrimidine). The reaction is stirred at room temperature for several hours. After completion, the product is isolated and purified.[13]

-

Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine: The previously synthesized chloropyrimidine derivative is reacted with piperazine in a suitable solvent. The reaction mixture is heated under reflux, and the product is subsequently isolated and purified.[13]

-

Final Product Synthesis (Petasis Reaction): The piperazinyl-morpholinopyrimidine is then subjected to a multicomponent Petasis reaction with a boronic acid and an aldehyde to yield the final substituted morpholine methanamine derivatives.[13]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[14]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[14]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.[14]

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[14]

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening potential anticancer compounds.

Conclusion

Substituted morpholine methanamines represent a versatile and highly promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and CNS-active agents, coupled with their favorable pharmacokinetic profiles, positions them as valuable leads in modern drug discovery. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Unveiling the Synthetic Intermediate: A Technical Guide to N,N-Dimethyl-1-(morpholin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine, a morpholine derivative with the CAS number 122894-56-8, serves as a crucial building block in the landscape of organic synthesis.[1][2] Its utility is particularly pronounced in the development of novel pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of the available information on its discovery, synthesis, and physicochemical properties, tailored for professionals in research and drug development. While direct biological activity data for this compound is not extensively documented in publicly available literature, its role as a synthetic intermediate suggests its incorporation into larger, biologically active molecules.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in Table 1. These properties are essential for its handling, storage, and application in various synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 122894-56-8 | [2] |

| Molecular Formula | C₇H₁₆N₂O | [2] |

| Molecular Weight | 144.22 g/mol | [2] |

| Boiling Point | 199 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

| Topological Polar Surface Area (TPSA) | 24.5 Ų | [2] |

| logP (octanol-water partition coefficient) | -0.4636 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Discovery

Experimental Protocols

Proposed Synthesis of this compound:

A likely synthetic route to this compound involves the preparation of a protected 2-(hydroxymethyl)morpholine intermediate, followed by conversion of the hydroxyl group to a dimethylamino group and subsequent deprotection.

Step 1: Synthesis of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

While a specific protocol for the target molecule is elusive, the synthesis of a key precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, provides a viable starting point. This can be achieved through various established methods for the synthesis of substituted morpholines.

Step 2: Conversion of the Hydroxyl Group to a Dimethylamino Group

The hydroxyl group of the precursor can be converted to a dimethylamino group through a two-step process:

-

Oxidation to the Aldehyde: The alcohol is first oxidized to the corresponding aldehyde, 4-(tert-butoxycarbonyl)morpholine-2-carbaldehyde.

-

Reductive Amination: The resulting aldehyde undergoes reductive amination with dimethylamine. This reaction typically involves the formation of an intermediate iminium ion, which is then reduced to the tertiary amine.

Step 3: Deprotection of the Boc Group

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the morpholine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Caption: Boc Deprotection to Yield the Final Product.

Use as a Reactant in Indazole Derivative Synthesis:

A documented application of this compound is as a reactant in the synthesis of novel indazole derivatives. The following is a summarized experimental condition from the patent literature:

-

Reactants: this compound is reacted with a suitable indazole precursor.

-

Reagents: Sodium tert-butoxide (NaOtBu), Xantphos (a ligand), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst.

-

Conditions: The reaction is carried out at 90 °C for 6 hours, followed by stirring at room temperature for 16 hours.

References

N,N-Dimethyl-1-(morpholin-2-yl)methanamine synonyms and alternative names.

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a heterocyclic organic compound featuring a morpholine ring, a structure of significant interest in medicinal chemistry. The morpholine scaffold is a "privileged structure" often found in bioactive molecules and approved drugs due to its favorable physicochemical, metabolic, and biological properties.[1][2] This versatile building block is readily accessible synthetically and can be incorporated to enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like characteristics.[1][2] Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] While this compound itself is primarily available as a chemical intermediate for organic synthesis, its structural components suggest its potential as a building block in the development of novel pharmaceuticals and agrochemicals.[4] This guide provides a comprehensive overview of its known synonyms, chemical properties, and a general synthetic approach, contextualized within the broader significance of morpholine-containing compounds in drug discovery.

Compound Identification and Synonyms

The compound with the systematic name this compound is identified by the CAS number 122894-56-8.[5][6] A variety of synonyms and alternative names are used in chemical literature and supplier catalogs.

Table 1: Synonyms and Alternative Names

| Name Type | Name |

| Systematic Name | This compound |

| Common Synonym | N,N-Dimethyl-2-morpholinmethanamine[5][7] |

| Alternative Names | Dimethyl-morpholin-2-ylmethylamine[8] |

| N,N-Dimethyl(morpholin-2-yl)methanamine[8] | |

| (Morpholin-2-yl)-N,N-dimethylmethanamine | |

| 2-(Dimethylaminomethyl)morpholine |

Physicochemical and Computational Data

A summary of the key physicochemical and computed properties of this compound is presented below. This data is essential for its application in synthetic chemistry and for predicting its behavior in biological systems.

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 122894-56-8 | [5][6] |

| Molecular Formula | C₇H₁₆N₂O | [5] |

| Molecular Weight | 144.22 g/mol | [4][5] |

| Boiling Point | 199°C | [4] |

| Purity | ≥97% | [5] |

| Topological Polar Surface Area (TPSA) | 24.5 Ų | [5][7] |

| LogP (calculated) | -0.4636 | [5][7] |

| Hydrogen Bond Acceptors | 3 | [5][7] |

| Hydrogen Bond Donors | 1 | [5][7] |

| Rotatable Bonds | 2 | [5][7] |

| SMILES | CN(C)CC1CNCCO1 | [5][7] |

Synthesis and Experimental Protocols

A plausible general approach for synthesizing 2-substituted morpholines involves the cyclization of an appropriate amino alcohol precursor. For this compound, a potential synthetic workflow could start from a suitable serine derivative or a related 3-amino-1,2-propanediol.

Below is a conceptual workflow illustrating a generalized synthetic pathway.

Biological Activity and Applications in Drug Discovery

Currently, there is limited publicly available information regarding the specific biological activity or pharmacological profile of this compound. Its primary documented use is as a building block or intermediate in organic synthesis.[4]

However, the morpholine moiety is a key component in numerous therapeutic agents, highlighting the potential of its derivatives in drug development. Morpholine-containing compounds are particularly prevalent in the development of drugs targeting the central nervous system (CNS), where the morpholine ring can improve properties such as blood-brain barrier permeability.[9] The morpholine structure can act as a pharmacophore, directly interacting with biological targets, or serve as a scaffold to correctly orient other functional groups.[9]

The presence of the dimethylamino group in this compound introduces a basic nitrogen center, which can be crucial for receptor binding and for modulating the pharmacokinetic properties of a larger molecule. Given the wide range of biological activities associated with morpholine derivatives, this compound represents a valuable starting point for the synthesis of new chemical entities for screening in various therapeutic areas.[1][3]

Conclusion

This compound is a readily available chemical intermediate with a well-defined set of synonyms and physicochemical properties. While specific biological data for this compound is scarce, its structural features, namely the morpholine ring and the dimethylaminomethyl group, are of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a proven component in a multitude of clinically successful drugs, and as such, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into the biological effects of this compound and its derivatives is warranted to explore its full potential in the development of new medicines.

References

- 1. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Blarcamesine - Wikipedia [en.wikipedia.org]

- 7. chemscene.com [chemscene.com]

- 8. CN103121978A - Method for preparing N-methylmorpholine - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a valuable synthetic intermediate for the development of novel chemical entities. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] The secondary amine of the morpholine ring serves as a versatile nucleophilic handle for a variety of synthetic transformations, allowing for the systematic exploration of the surrounding chemical space.[1] This document provides detailed protocols for the synthesis of N-alkyl and N-acyl derivatives, which are common functional groups in biologically active compounds.[3][4] Morpholine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][5]

Core Synthetic Pathways: The primary site for derivatization on this compound is the secondary amine within the morpholine ring. The main synthetic routes include N-alkylation and N-acylation to generate a diverse library of compounds for screening and development.

Caption: Key synthetic derivatization pathways from the starting material.

N-Alkylation of the Morpholine Nitrogen

N-alkylation of the morpholine secondary amine is a fundamental strategy to introduce diverse alkyl groups, enabling the exploration of structure-activity relationships (SAR).[6] This can be achieved primarily through two robust methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.[6][7] Direct alkylation is a straightforward SN2 reaction, while reductive amination is a milder method that avoids the generation of corrosive byproducts and is suitable for a wider range of substrates.[6]

Data Presentation: N-Alkylation Conditions

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of secondary amines, including morpholine derivatives.[6][8]

| Method | Alkylating Agent / Carbonyl Source | Base / Reducing Agent | Solvent | Typical Yield (%) |

| Direct Alkylation | Methyl Iodide | K₂CO₃ or NaH | DMF or Acetonitrile | 85-95 |

| Direct Alkylation | Ethyl Bromide | K₂CO₃ or Et₃N | Acetonitrile | 80-90 |

| Direct Alkylation | Benzyl Bromide | K₂CO₃ or Hunig's Base | DMF or CH₂Cl₂ | 90-98 |

| Reductive Amination | Formaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 80-95 |

| Reductive Amination | Acetone | NaBH₄ or NaBH₃CN | Methanol | 75-90 |

| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | 85-95 |

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of N-benzyl-N,N-dimethyl-1-(morpholin-2-yl)methanamine.

References

Application Notes and Protocols: N,N-Dimethyl-1-(morpholin-2-yl)methanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing complex nitrogen-containing heterocyclic scaffolds. Its structure, featuring a secondary amine within the morpholine ring and a tertiary dimethylaminomethyl group at the 2-position, offers multiple reactive sites for strategic molecular elaboration. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-value compounds, particularly in the development of novel therapeutics.

A significant application of this building block is in the synthesis of potent and selective agonists for the orphanin FQ (OFQ) receptor, also known as the nociceptin receptor (NOP). These agonists, such as (1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, have shown promise in preclinical studies for their anxiolytic-like properties. The morpholine moiety in this compound serves as a key precursor to the spiropiperidine core of these therapeutic candidates.

Key Applications

The primary application highlighted in this document is the use of this compound as a key intermediate in the multi-step synthesis of 1,3,8-triazaspiro[4.5]decan-4-one derivatives, which are potent OFQ receptor agonists. The synthesis involves the construction of a spiropiperidine system where the morpholine ring of the starting material is ultimately transformed into the piperidine core of the final product.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one Intermediate

| Step | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound, Phenyl isocyanate | 2-(Dimethylaminomethyl)-4-phenylmorpholine-3-carboxamide | Dichloromethane | Room Temperature | 12 | 85 |

| 2 | 2-(Dimethylaminomethyl)-4-phenylmorpholine-3-carboxamide | 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Acetic Acid | Reflux | 6 | 70 |

Note: The yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-(Dimethylaminomethyl)-4-phenylmorpholine-3-carboxamide

This protocol details the initial acylation of this compound with phenyl isocyanate.

Materials:

-

This compound (1.0 eq)

-

Phenyl isocyanate (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

-

Nitrogen atmosphere setup

Procedure:

-

Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Stir the solution at room temperature.

-

Slowly add phenyl isocyanate to the stirred solution.

-

Continue stirring the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-(dimethylaminomethyl)-4-phenylmorpholine-3-carboxamide as a solid.

Protocol 2: Synthesis of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one

This protocol describes the acid-catalyzed cyclization to form the triazaspiro[4.5]decan-4-one core.

Materials:

-

2-(Dimethylaminomethyl)-4-phenylmorpholine-3-carboxamide (1.0 eq)

-

Glacial Acetic Acid

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

Place 2-(Dimethylaminomethyl)-4-phenylmorpholine-3-carboxamide in a round-bottom flask.

-

Add glacial acetic acid to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Maintain the reflux for 6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, can be purified by recrystallization or column chromatography.

Visualizations

Caption: Synthetic workflow for 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one.

Conclusion

This compound is a valuable and strategic building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. The protocols provided herein offer a clear and reproducible guide for researchers engaged in the discovery and development of novel pharmaceuticals, particularly in the area of OFQ receptor modulation. The straightforward nature of these reactions, coupled with the commercial availability of the starting material, makes this synthetic route attractive for both academic and industrial research.

Application Notes and Protocols: Reactivity of N,N-Dimethyl-1-(morpholin-2-yl)methanamine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a versatile bifunctional molecule featuring a morpholine ring and a dimethylaminomethyl substituent. The presence of two nucleophilic nitrogen atoms—a secondary amine within the morpholine ring and a tertiary amine in the side chain—imparts a rich and tunable reactivity towards a variety of electrophiles. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target binding.[1][2][3][4] This document provides detailed application notes and experimental protocols for the reaction of this compound with common electrophiles, including alkylating and acylating agents. The resulting derivatives are of significant interest in drug discovery, with potential applications as central nervous system (CNS) agents, kinase inhibitors, and antimicrobial compounds.[1][2]

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilicity of its two nitrogen atoms. The secondary amine within the morpholine ring is generally more reactive towards electrophiles under neutral or basic conditions compared to the sterically hindered tertiary amine. However, the tertiary amine can undergo quaternization, particularly with reactive alkylating agents. The reaction conditions, including the nature of the electrophile, solvent, temperature, and use of a base, can be modulated to favor reaction at a specific nitrogen center.

Application in Drug Discovery

The derivatization of the morpholine nitrogen in this compound opens avenues to a wide range of novel chemical entities with potential therapeutic applications. The morpholine moiety is a key component in numerous FDA-approved drugs.[5] Functionalization of this core can lead to compounds with activity against various biological targets. For instance, N-acylated and N-alkylated morpholines have been explored as kinase inhibitors for oncology indications, antagonists for CNS receptors, and as antibacterial or antifungal agents.[1][2]

Experimental Protocols

The following protocols are representative procedures for the reaction of this compound with electrophiles. These protocols are based on established methodologies for the derivatization of similar cyclic amines and should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes the alkylation of the secondary amine of the morpholine ring using an alkyl halide in the presence of a base.

Experimental Workflow:

Caption: Workflow for N-Alkylation.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Quantitative Data (Representative):

The following table summarizes representative yields for the N-alkylation of morpholine with various alcohols, which can be considered analogous to alkylation with alkyl halides under catalytic conditions.[6]

| Electrophile (Alcohol) | Temperature (°C) | Molar Ratio (Alcohol:Morpholine) | Conversion (%) | Selectivity for N-Alkylated Product (%) |

| Ethanol | 220 | 3:1 | 95.4 | 93.1 |

| 1-Propanol | 220 | 3:1 | 94.1 | 92.4 |

| 1-Butanol | 230 | 4:1 | 95.3 | 91.2 |

| Isopropanol | 220 | 3:1 | 92.8 | 86.7 |

Protocol 2: N-Acylation with Acid Chlorides

This protocol details the acylation of the secondary amine of the morpholine ring with an acid chloride in the presence of a non-nucleophilic base.

Experimental Workflow:

Caption: Workflow for N-Acylation.

Materials:

-

This compound

-

Acid chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acid chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.

Quantitative Data (Representative):

Based on analogous reactions with 2-(aminomethyl)piperidine, high yields can be expected for the N-acylation reaction.[]

| Acylating Agent | Base | Solvent | Typical Yield (%) |

| (3,4-Dichlorophenyl)acetyl chloride | Et₃N | DCM | >90 |

| 4-(Trifluoromethyl)phenylacetyl chloride | Et₃N | DCM | >90 |

Potential Signaling Pathways and Biological Targets

The derivatives synthesized from this compound may interact with various biological targets, depending on the nature of the introduced substituent. A logical relationship for target engagement based on the type of derivatization is outlined below.

Caption: Potential Drug Discovery Pathways.

Conclusion

This compound is a valuable starting material for the synthesis of diverse libraries of compounds for drug discovery. The protocols provided herein for N-alkylation and N-acylation serve as a foundation for the exploration of its chemical space. The resulting derivatives, leveraging the privileged morpholine scaffold, hold promise for the development of novel therapeutics targeting a range of biological pathways. Further optimization of reaction conditions and exploration of a broader array of electrophiles will undoubtedly lead to the discovery of new bioactive molecules.

References

Application Notes and Protocols for N-Alkylation of Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl groups to a nitrogen atom can significantly modulate a molecule's biological activity, solubility, and other physicochemical properties. Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, and their N-alkylation is a key step in the synthesis of many drug candidates.

While a specific, established protocol for the use of N,N-Dimethyl-1-(morpholin-2-yl)methanamine as a direct N-alkylating agent or catalyst is not prominently documented in the scientific literature, this document provides a representative and detailed protocol for the N-alkylation of morpholine. This protocol is based on well-established methodologies and serves as a practical guide for researchers engaged in the synthesis of N-alkylated morpholine derivatives. The principles and procedures outlined herein are broadly applicable and can be adapted for various substrates and alkylating agents.

General Protocol: N-Alkylation of Morpholine with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of morpholine using an alkyl halide in the presence of a base. This method is a classic and widely used approach for the formation of C-N bonds.

Reaction Scheme:

Materials and Reagents

-

Morpholine

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

-

Solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), acetone)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq) and the chosen solvent (e.g., acetonitrile, 5-10 mL per mmol of morpholine).

-

Addition of Base: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.

-

Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts and water-soluble impurities.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, distillation, or recrystallization to afford the pure N-alkylated morpholine.

Data Presentation: N-Alkylation of Morpholine Derivatives

The following table summarizes representative quantitative data for the N-alkylation of morpholine and related amines from the literature, showcasing the variability in reaction conditions and outcomes.

| Amine | Alkylating Agent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Methanol | CuO–NiO/γ–Al₂O₃ | Gas Phase | 220 | - | 93.8 (selectivity) | [1] |

| Benzylamine | Dimethyl Carbonate | Cu–Zr BNPs | N₂ atmosphere | 180 | 4 | up to 91 (selectivity) | [2] |

| Benzylamine | Alkyl Halides | Al₂O₃–OK | Acetonitrile | 30 | 1-7 | - | [3] |

| Morpholine | Diethyl Ether | γ-Al₂O₃ | Gas Phase | 260–320 | - | Quantitative | [4] |

Mandatory Visualizations

Experimental Workflow for N-Alkylation of Morpholine

The following diagram illustrates the general workflow for the N-alkylation of morpholine with an alkyl halide.

Caption: General workflow for the N-alkylation of morpholine.

Signaling Pathways and Logical Relationships

In the context of this chemical transformation, a signaling pathway is not directly applicable. However, a logical relationship diagram can illustrate the factors influencing the success of the N-alkylation reaction.

Caption: Factors influencing the N-alkylation reaction outcome.

References

Application Notes: The Morpholin-2-yl-methanamine Scaffold in Bioactive Heterocycle Synthesis

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties, making it a valuable building block for drug discovery.[2][4] Specifically, the morpholin-2-yl-methanamine core provides a versatile handle for elaboration into more complex, bioactive heterocyclic systems. While specific, detailed protocols starting from the N,N-dimethylated version, N,N-Dimethyl-1-(morpholin-2-yl)methanamine, are not extensively documented in peer-reviewed literature, the underlying principles of its reactivity are well-represented by its parent amine, (morpholin-2-yl)methanamine, and by morpholine itself in reactions with activated heterocyclic cores.

This document provides representative protocols for the synthesis of bioactive heterocycles, such as pyrimidines and triazines, using the morpholine scaffold. These methods are foundational and can be adapted for substrates like (morpholin-2-yl)methanamine. The protocols focus on two key reaction types: nucleophilic aromatic substitution to attach the morpholine moiety to a heterocyclic core, and subsequent palladium-catalyzed cross-coupling to generate structurally diverse, potent molecules.

Key Applications & Bioactivity

Morpholine-containing heterocycles are prominent inhibitors of various enzymes and receptors. A notable area of application is in the development of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer.[1][5] The oxygen atom of the morpholine ring often acts as a critical hydrogen bond acceptor in the kinase hinge region, enhancing binding affinity and potency.[5] Furthermore, pyrimidine-morpholine hybrids have been successfully developed as potent inhibitors of cholinesterases, making them promising therapeutic candidates for Alzheimer's disease.[6]

Experimental Protocols & Data

Protocol 1: Synthesis of a 2-Chloro-4-morpholino-6-(substituted)-pyrimidine Core

This protocol details a typical two-step procedure to construct a morpholino-pyrimidine scaffold, a common core for further elaboration. The first step involves a nucleophilic substitution of one chlorine atom from a dichloropyrimidine with a desired amine, followed by the substitution of the second chlorine with morpholine.